Home > Products > Screening Compounds P139613 > Sofosbuvir impurity K
Sofosbuvir impurity K -

Sofosbuvir impurity K

Catalog Number: EVT-1783598
CAS Number:
Molecular Formula: C22H29ClN3O9P
Molecular Weight: 545.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sofosbuvir impurity K is classified as a pharmaceutical impurity resulting from the synthesis of Sofosbuvir. Its identification and characterization are crucial for regulatory compliance and therapeutic efficacy. The impurity is generated during the synthesis and storage processes of Sofosbuvir, which is a direct-acting antiviral agent targeting the hepatitis C virus's NS5B polymerase.

Synthesis Analysis

Methods and Technical Details

The preparation method for Sofosbuvir impurity K involves several synthetic steps that ensure high purity levels. According to a patent document, the synthesis includes:

  1. Reaction Setup: An intermediate compound is dissolved in a suitable solvent such as toluene.
  2. Reagents: Triethylamine or other bases may be used to facilitate the reaction.
  3. Reaction Conditions: The mixture is maintained at specific temperatures (e.g., 25 °C) for a defined period (e.g., 12 hours).
  4. Purification: The crude product is purified using column chromatography with dichloromethane and methanol systems, achieving a yield of over 92% purity .

This method emphasizes a reasonable design with easily obtainable raw materials, which enhances operability and environmental protection.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sofosbuvir impurity K can be described as a diastereoisomer of Sofosbuvir, sharing similar functional groups but differing in stereochemistry. The chemical formula includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine, typical for nucleotide analogs.

  • Molecular Formula: C22H29FN3O9P
  • Molecular Weight: Approximately 529.45 g/mol

The structural analysis typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Sofosbuvir impurity K can undergo various chemical reactions typical for nucleoside analogs. These may include:

  • Phosphorylation: Reaction with phosphate groups to form active triphosphate forms.
  • Hydrolysis: Involves breaking down into simpler components under acidic or basic conditions.
  • Degradation Studies: Understanding stability under different environmental conditions (light, pH changes).

Such reactions are essential for assessing the stability and potential therapeutic activity of the impurity in comparison to its parent compound.

Mechanism of Action

Process and Data

The mechanism by which Sofosbuvir operates involves its incorporation into viral RNA during replication. As an NS5B polymerase inhibitor, it mimics natural nucleotides, leading to premature termination of viral RNA synthesis. The active metabolite of Sofosbuvir, 2′-C-methyl-2′-F-UTP, competes with natural substrates for incorporation into RNA, effectively halting viral replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sofosbuvir impurity K exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like methanol or dichloromethane.
  • Stability: Stability assessments indicate that impurities can degrade under certain conditions; thus, storage conditions must be optimized.

These properties are critical for determining how the impurity behaves in pharmaceutical formulations.

Applications

Scientific Uses

Sofosbuvir impurity K has significant research value in various scientific applications:

  • Quality Control: Used as a reference standard in analytical methods to ensure the quality of Sofosbuvir formulations.
  • Pharmacokinetic Studies: Assists in understanding how impurities affect drug metabolism and efficacy.
  • Toxicological Assessments: Evaluates potential safety concerns associated with impurities during drug development .
Synthetic Pathways and Diastereomeric Challenges in Sofosbuvir Impurity K Formation

Diastereoselective Synthetic Routes for Sofosbuvir and Associated Impurity Profiles

Sofosbuvir's molecular complexity arises from its ribose C2′ chiral center modified with a tertiary fluorinated stereocenter and a phosphoramidate moiety with inherent phosphorus chirality. This architecture necessitates precise stereocontrol during synthesis to minimize diastereomeric impurities like Impurity K (CAS 1496552-51-2), a pharmacologically inferior diastereoisomer. The primary synthetic challenge originates from two critical stereogenic steps: (1) the aldol condensation between chiral aldehyde 4 and fluoroester 3, yielding a mixture of syn- and anti-diastereomers (5, 6, and 7 in 56:40:4 ratio) [2]; and (2) the non-stereoselective phosphorylation introducing phosphorus chirality, where the undesired Rp-configured phosphoramidate often co-forms with the active Sp-isomer (sofosbuvir) [4].

Table 1: Diastereomer Distribution in Key Sofosbuvir Synthetic Intermediates

Reaction StepIntermediateDiastereomer RatioNotable Impurities
Aldol condensation5/6/756:40:4Isomer 6 (Impurity K precursor)
Phosphoramidate formationPhosphorus intermediate~1:1 (Rp:Sp)Rp-diastereomer (Impurity K)
Lactone cyclization2>98:2 after purificationResidual 7-derived lactone

Impurity K primarily emerges from two sources: isomer 6 in the aldol step (40% of the mixture) and the Rp-phosphoramidate generated during nucleoside phosphorylation [2] [4]. The physicochemical similarity of these diastereomers complicates separation, requiring specialized chiral resolution techniques. Hoffmann-La Roche's early route achieved only 23% yield for lactone 2 after extensive purification, underscoring the inefficiency of non-stereoselective methods [2].

Enzymatic Resolution Strategies to Mitigate Impurity K Generation

Enzymatic resolution provides a sustainable solution to separate sofosbuvir diastereomers, leveraging the stereoselectivity of hydrolases. Two enzymatic approaches are pivotal:

  • Esterase-Mediated Glycerol Derivative Resolution: Racemic 1,2-O-isopropylidene glycerol esters (8) undergo enantioselective hydrolysis using esterases from Bacillus coagulans, Bacillus subtilis, or Escherichia coli. The Bacillus subtilis esterase delivers (S)-1,2-O-isopropylidene glycerol (9) in 99.9% enantiomeric excess (ee), which is oxidized to chiral aldehyde 4 – the essential precursor ensuring correct stereochemistry in the aldol step [2]. This preemptive resolution minimizes formation of undesired isomers like 6 (Impurity K precursor).
  • Lipase-Mediated Lactone Intermediate Resolution: Candida antarctica lipase B (CALB) selectively hydrolyzes the undesired aldol adduct 6 from the 5/6/7 mixture. CALB's diastereoselectivity allows retention of isomers 5 and 7 while converting 6 to a water-soluble carboxylic acid, separable via basic extraction [2].

Table 2: Enzymatic Resolution Efficiency for Sofosbuvir Intermediates

EnzymeSubstrateProductee/De (%)Yield (%)Impact on Impurity K
Bacillus subtilis esteraseRacemic 8(S)-999.945–50Prevents 6 formation
Candida antarctica lipase B (CALB)Isomer 6Carboxylic acid>9940Directly removes Impurity K precursor
E. coli esteraseRacemic 8(S)-98530Moderate reduction

These strategies reduce Impurity K contamination at the source, though enzyme-substrate specificity necessitates tailored optimization for each synthetic intermediate [2] [4].

Role of Lipase-Catalyzed Hydrolytic Resolutions in Diastereomer Separation

CALB-catalyzed hydrolysis exemplifies industrial-scale diastereomer separation. The process exploits differential binding affinity of CALB for isomer 6 due to its distinct spatial orientation of the ester group. Key operational parameters include:

  • Reaction Specificity: CALB hydrolyzes only isomer 6's ester group within the 5/6/7 mixture, leaving 5 (desired) and 7 intact [2].
  • Downstream Processing: Post-hydrolysis, the carboxylate derivative of 6 partitions into the aqueous phase during workup, while 5 and 7 remain in the organic phase. Subsequent acetal deprotection and benzoylation yield lactone 2 with ≤2% contamination from 7-derived lactone, removable via isopropanol recrystallization [2].
  • Process Efficiency: This route delivers lactone 2 in 23% overall yield from aldehyde 4 – a significant improvement over chromatographic separations.

Table 3: Performance of Lipase-Catalyzed Resolution in Sofosbuvir Synthesis

Process ParameterValueSignificance
Temperature25–30°CMaintains enzyme activity
pH7.0–7.5Optimal for CALB stability
Diastereoselectivity (CALB)>200:1 (6 vs. 5)Near-complete discrimination
Isomer 6 conversion rate>98% in 4 hHigh throughput
Overall yield of lactone 223%Viable for scale-up

This biocatalytic approach eliminates the need for expensive chiral auxiliaries or reagents, aligning with green chemistry principles [2].

Optimization of Chiral Aldol Intermediates to Minimize Impurity K Contamination

Minimizing Impurity K requires optimizing the aldol step to favor isomer 5 (sofosbuvir precursor) over 6 (Impurity K precursor). Key strategies include:

  • Chiral Auxiliary Modulation: Evans oxazolidinone auxiliaries attached to fluoroester 3 increase syn-diastereoselectivity (dr >95:5) but require additional steps for auxiliary removal [6].
  • Lewis Acid Catalysis: Titanium enolates derived from 3 with TiCl₄ and (-)-sparteine achieve 90% de for the syn-adduct 5, though metal residues pose purification challenges [2].
  • Solvent and Additive Effects: Polar aprotic solvents (e.g., DMF) increase the 5:6 ratio to 3:1, while protic solvents favor 6. Additives like lithium perchlorate further enhance selectivity by coordinating transition states [2].
  • Substrate Engineering: Bulky silyl protecting groups on aldehyde 4 sterically hinder the Re-face attack, reducing 6 formation by 30% [2] [6].

Post-aldol, kinetic crystallization isolates isomer 5 from minor contaminants. Combined with enzymatic resolutions, these optimizations reduce Impurity K to <0.15% in commercial sofosbuvir batches [2] [4].

Table 4: Aldol Reaction Optimization Approaches for Impurity K Control

StrategyCondition5:6 RatioAdvantage/Limitation
Unmodified reactionNone56:40Simple; poor selectivity
Evans chiral auxiliary(S)-Oxazolidinone, TiCl₄95:5High selectivity; costly auxiliary removal
Lewis acid catalysisTiCl₄/(-)-sparteine90:10Moderate selectivity; metal contamination
Solvent optimizationDMF, 0°C75:25Cost-effective; moderate improvement
Additive enhancementLiClO₄ in THF80:20Easy implementation; salt removal needed
Protecting group tuningTBS-protected aldehyde 470:30Steric control; additional protection steps

Properties

Product Name

Sofosbuvir impurity K

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29ClN3O9P

Molecular Weight

545.9 g/mol

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1

InChI Key

SFPFZQKYPOWCSI-IAAJYNJHSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.